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Compound of Interest

Compound Name:
Ethyl 2-(benzylamino)-5-

bromonicotinate

Cat. No.: B1388417 Get Quote

For researchers and professionals in drug development, the unambiguous confirmation of a

molecule's structure is a critical first step. This guide provides a comparative framework for

validating the structure of "Ethyl 2-(benzylamino)-5-bromonicotinate" against a closely

related alternative, "Ethyl 2-amino-5-bromonicotinate." By presenting expected experimental

data and detailed protocols, this document serves as a practical resource for scientists

engaged in the synthesis and characterization of novel chemical entities.

Comparative Structural Analysis
"Ethyl 2-(benzylamino)-5-bromonicotinate" is a substituted pyridine derivative with the

molecular formula C15H15BrN2O2.[1] Its structure is characterized by an ethyl nicotinate core,

a bromine atom at the 5-position, and a benzylamino group at the 2-position. For comparative

purposes, we will reference "Ethyl 2-amino-5-bromonicotinate," which shares the same core

structure but lacks the benzyl group, having a primary amine at the 2-position instead. This

structural difference is the primary determinant of the variations in their respective analytical

data.

Table 1: General Properties
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Property
Ethyl 2-(benzylamino)-5-
bromonicotinate

Ethyl 2-amino-5-
bromonicotinate

Molecular Formula C15H15BrN2O2 C8H9BrN2O2

Molecular Weight 335.20 g/mol [1] 245.07 g/mol [2]

CAS Number 1186404-92-1[1][3] 433226-06-3[2]

Predicted Spectroscopic Data for Structural
Elucidation
The following tables summarize the expected quantitative data from key analytical techniques

for "Ethyl 2-(benzylamino)-5-bromonicotinate." These predictions are based on established

principles of spectroscopy and data from structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

Ethyl 2-(benzylamino)-5-bromonicotinate
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¹H NMR
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

~8.2 d 1H H-6 (pyridine)

~7.8 d 1H H-4 (pyridine)

~7.2-7.4 m 5H Phenyl-H

~4.6 d 2H -CH₂- (benzyl)

~4.3 q 2H -O-CH₂- (ethyl)

~1.3 t 3H -CH₃ (ethyl)

~5.5 t (broad) 1H -NH-

¹³C NMR
Chemical Shift

(δ, ppm)
Assignment

~165 C=O (ester)

~158 C-2 (pyridine)

~148 C-6 (pyridine)

~140 C-4 (pyridine)

~138 C-ipso (phenyl)

~129, 128, 127 Phenyl carbons

~115 C-5 (pyridine)

~110 C-3 (pyridine)

~61 -O-CH₂- (ethyl)

~47 -CH₂- (benzyl)

~14 -CH₃ (ethyl)

Ethyl 2-amino-5-bromonicotinate (for comparison)
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¹H NMR
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

~8.0 d 1H H-6 (pyridine)

~7.9 d 1H H-4 (pyridine)

~4.3 q 2H -O-CH₂- (ethyl)

~1.3 t 3H -CH₃ (ethyl)

~5.0 s (broad) 2H -NH₂

¹³C NMR
Chemical Shift

(δ, ppm)
Assignment

~166 C=O (ester)

~159 C-2 (pyridine)

~149 C-6 (pyridine)

~141 C-4 (pyridine)

~112 C-5 (pyridine)

~109 C-3 (pyridine)

~61 -O-CH₂- (ethyl)

~14 -CH₃ (ethyl)

Table 3: Predicted Mass Spectrometry Data

Compound Ionization Mode Expected m/z Assignment

Ethyl 2-

(benzylamino)-5-

bromonicotinate

ESI+ 335.0395, 337.0375
[M+H]⁺ isotopic

pattern for Br

Ethyl 2-amino-5-

bromonicotinate
ESI+ 244.9875, 246.9854

[M+H]⁺ isotopic

pattern for Br
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Table 4: Predicted Key Infrared (IR) Absorption Bands

Functional Group
Ethyl 2-(benzylamino)-5-
bromonicotinate (cm⁻¹)

Ethyl 2-amino-5-
bromonicotinate (cm⁻¹)

N-H Stretch ~3350 (secondary amine)
~3400 and ~3300 (primary

amine)

C-H Stretch (aromatic) ~3100-3000 ~3100-3000

C-H Stretch (aliphatic) ~2980-2850 ~2980-2850

C=O Stretch (ester) ~1720 ~1720

C=C and C=N Stretch

(aromatic ring)
~1600-1450 ~1600-1450

C-O Stretch (ester) ~1250 ~1250

C-Br Stretch ~600-500 ~600-500

Experimental Protocols
To validate the structure of "Ethyl 2-(benzylamino)-5-bromonicotinate," the following

experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts are reported

in ppm relative to TMS.
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2D NMR: To unambiguously assign the signals, especially for the aromatic regions, 2D NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be

performed.

Mass Spectrometry (MS)
Instrument: A high-resolution mass spectrometer (HRMS) with an electrospray ionization

(ESI) source.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like

methanol or acetonitrile.

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode to observe the protonated molecular ion [M+H]⁺. The high resolution

allows for the determination of the exact mass, which can be used to confirm the elemental

composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate

1:1 ratio) should be observed for the molecular ion peak.

Infrared (IR) Spectroscopy
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively,

the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. The presence of

characteristic absorption bands for the functional groups (N-H, C=O, C-O, aromatic C=C) will

help confirm the structure.

Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of

a target compound like "Ethyl 2-(benzylamino)-5-bromonicotinate."
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Validated Structure:
Ethyl 2-(benzylamino)-

5-bromonicotinate

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural validation of Ethyl 2-(benzylamino)-5-
bromonicotinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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